molecular formula C15H24N4O2S B2998860 N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946302-88-1

N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2998860
CAS No.: 946302-88-1
M. Wt: 324.44
InChI Key: YTDVZTILZMRZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-diamide) backbone. Its structure includes:

  • N1-ethyl group: A simple alkyl substituent.
  • N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl) group: A branched ethyl chain substituted with a 4-methylpiperazine (a tertiary amine with a methyl group) and a thiophen-3-yl (a sulfur-containing aromatic heterocycle).

However, direct pharmacological data for this compound are absent in the provided evidence. Its synthesis likely involves stepwise amidation, similar to other oxalamides (e.g., via chloroacetyl chloride intermediates) .

Properties

IUPAC Name

N-ethyl-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-3-16-14(20)15(21)17-10-13(12-4-9-22-11-12)19-7-5-18(2)6-8-19/h4,9,11,13H,3,5-8,10H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDVZTILZMRZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946302-88-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C15H24N4O2S
Molecular Weight 324.4 g/mol
CAS Number 946302-88-1
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound features a piperazine ring and a thiophene moiety, which are known to enhance its affinity for certain receptors and enzymes.

  • Receptor Interaction : The piperazine group may facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : The oxalamide functional group can form hydrogen bonds with target proteins, possibly altering their conformation and enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of oxalamide derivatives indicated that compounds with piperazine and thiophene groups displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In a preliminary study, derivatives similar to this compound were tested on human cancer cell lines, showing promising results in reducing cell viability .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related oxalamides from the evidence:

Compound Name Substituents Key Functional Groups Applications/Context Evidence ID
Target Compound N1-ethyl, N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl) Piperazine, thiophene Hypothesized medicinal use -
N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide (Zn complex) N1-(dimethylaminoethyl), N2-(hydroxyvinylphenyl) Dimethylamine, phenol Metal coordination (zinc-chitosan complexes)
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Bis-azetidinyl, chloro, methoxyphenyl Azetidinone, chlorinated aromatic Synthetic intermediate (antimicrobial or anticancer research)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide N1-(methoxybenzyl), N2-(pyridylethyl) Methoxybenzyl, pyridine Fragrance ingredient

Key Observations :

  • The target compound uniquely combines piperazine (enhanced solubility and basicity) and thiophene (aromatic π-π interactions) .
  • Similar compounds prioritize aromatic substituents (e.g., methoxybenzyl, pyridyl) for fragrance applications or heterocycles (azetidinone) for synthetic versatility .
  • Metal-coordinating oxalamides (e.g., zinc complexes) leverage phenolic or amino groups for chelation, absent in the target compound .

Physicochemical Properties

  • Solubility : The piperazine moiety in the target compound may enhance water solubility compared to hydrophobic analogs like methoxybenzyl derivatives .
  • Basicity : Piperazine (pKa ~9.8) introduces pH-dependent behavior, unlike neutral pyridyl or azetidinyl substituents .
  • Electronic Effects : The thiophene group’s electron-rich sulfur atom could influence redox behavior or binding affinity, contrasting with electron-withdrawing chloro groups in bis-azetidinyl oxalamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.